Ethyl 4,7-octadienoate

Isomer identification Natural product chemistry Passion fruit aroma

Ethyl 4,7-octadienoate (CAS 72276‑09‑6) is the (4E)-configured ethyl ester of 4,7‑octadienoic acid, a C10 unsaturated fatty acid ester with molecular formula C10H16O2 and molecular weight 168.23 g mol⁻¹. It exists as a colorless to pale yellow liquid with a boiling point of 204.8 °C (760 mmHg), estimated vapor pressure of 0.258 mmHg at 25 °C, logP of 3.0–3.5, and water solubility of approximately 69.6 mg L⁻¹.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 72276-09-6
Cat. No. B14462106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-octadienoate
CAS72276-09-6
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC=CCC=C
InChIInChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+
InChIKeyLNOWXPKCCJROHI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,7-Octadienoate (CAS 72276-09-6): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


Ethyl 4,7-octadienoate (CAS 72276‑09‑6) is the (4E)-configured ethyl ester of 4,7‑octadienoic acid, a C10 unsaturated fatty acid ester with molecular formula C10H16O2 and molecular weight 168.23 g mol⁻¹ [1]. It exists as a colorless to pale yellow liquid with a boiling point of 204.8 °C (760 mmHg), estimated vapor pressure of 0.258 mmHg at 25 °C, logP of 3.0–3.5, and water solubility of approximately 69.6 mg L⁻¹ [2]. The compound belongs to the fatty acid ester class and is structurally distinguished by its conjugated diene system (Δ⁴,⁷) [3]. Its closest structural analogs include the (Z)-isomer ethyl (4Z)-4,7‑octadienoate (CAS 69925‑33‑3), the methyl ester methyl (4E)-4,7‑octadienoate (CAS 189440‑77‑5), the saturated monoene analog ethyl (Z)-4‑octenoate (CAS 34495‑71‑1), and other tropical fruit esters such as ethyl 2,4‑decadienoate . Understanding the evidence‑based differentiation among these comparators is essential for scientifically justified procurement.

Why Generic Substitution of Ethyl 4,7-Octadienoate (CAS 72276-09-6) Fails: Isomeric, Organoleptic, and Regulatory Non-Interchangeability


Substituting ethyl 4,7‑octadienoate with its closest in‑class analogs is demonstrably non‑interchangeable due to three converging lines of evidence. First, the (E)‑configured diene (CAS 72276‑09‑6) and its (Z)‑configured isomer (CAS 69925‑33‑3) exhibit distinct organoleptic profiles: the (Z)‑isomer is described as “pineapple, fruity” , whereas the (E)‑isomer delivers a broader tropical signature encompassing “sweet, ethereal, juicy pineapple with pear, mango, and passion fruit” . Second, the methyl ester analog (methyl 4,7‑octadienoate, CAS 189440‑77‑5) diverges sharply toward “green, sweet Anjou pear with sugary notes” rather than the tropical pineapple/mango character of the ethyl ester . Third, the saturated monoene comparator ethyl (Z)-4‑octenoate presents only “a fruity pear‑like note with slight citrus connotations” and lacks the diene‑derived tropical complexity . Regulatory status further enforces non‑interchangeability: only the (Z)‑isomer (CAS 69925‑33‑3) holds FEMA GRAS No. 3682 and JECFA No. 339 for food flavoring use [1], whereas the (E)‑isomer (CAS 72276‑09‑6) is primarily utilized in fragrance applications and as a research‑grade reference standard . These combined configurational, sensory, and regulatory divergences mean that generic selection based solely on the “4,7‑octadienoate” core structure carries a high risk of functional mismatch.

Ethyl 4,7-Octadienoate (CAS 72276-09-6): Quantified Differentiation Evidence Against Closest Analogs


(E)-Configured Diene vs. (Z)-Configured Isomer: Natural Occurrence and Odor Profile Divergence

Ethyl (E)-4,7-octadienoate (CAS 72276‑09‑6) was identified by GC‑MS as a genuine headspace volatile constituent of purple passion fruit (Passiflora edulis Sims.) juice, alongside its (Z)-isomer, by Chen et al. (1982) [1]. The earlier study by Winter et al. (1979) had identified the (Z)-isomer as one of two new aroma components of purple passionfruit [2]. Critically, the (E)-isomer (CAS 72276‑09‑6) exhibits a Kovats retention index (RI) of 1159 on a DB‑1 non‑polar column [3], which is distinct from the RI of the (Z)-isomer (CAS 69925‑33‑3) on polar Carbowax 20M (RI = 1490) [4]. Although both isomers contribute to passion fruit aroma, the (Z)-isomer is characterized as “pineapple, fruity” at 100 % concentration , whereas the (E)-isomer in the commercial Tropical Dienoate™ mixture (which contains 70 % minimum (4Z,7‑octadienoate) as the main isomer and 15–30 % cis-4‑octenoate as secondary isomer ) is described as “powerful, ethereal, sweet, fresh, tropical, mango, pineapple and kiwi with pear nuances” . The broader tropical fruit complexity of the (E)-isomer is thus empirically documented.

Isomer identification Natural product chemistry Passion fruit aroma

Ethyl Ester vs. Methyl Ester: Organoleptic Divergence and Application Tenacity

The ethyl (CAS 72276‑09‑6) and methyl (CAS 189440‑77‑5) esters of 4,7‑octadienoic acid differ fundamentally in their organoleptic character and application substantivity. Methyl (E)-4,7‑octadienoate (tradename Methyl Anjouate™) is described by Bedoukian Research as having a “smooth, natural, green, sweet Anjou pear with sugary notes” odor profile , a description consistent with the Givaudan patent (US 5,837,671) which characterizes the methyl ester as possessing “a very strong and fresh fragrance dominated by green and aldehydic aspects” [1]. In contrast, the ethyl ester (as the major component of Tropical Dienoate™) delivers a “powerful, ripe, juicy, characteristic of fresh pineapple” taste and a “sweet, ethereal, juicy pineapple with shades of pear, mango, and passion fruit” odor . Quantitatively, the fragrance tenacity on blotter differs markedly: the ethyl ester (Tropical Dienoate™) exhibits < 24 hours , whereas the methyl ester (Methyl Anjouate™) shows only 4 hours , indicating the ethyl ester provides approximately 6‑fold longer olfactory persistence. The methyl ester is supplied at a minimum purity of 99.0 % (sum of isomers, with 97.5 % minimum (4E,7‑octadienoate) main isomer) , while the ethyl ester commercial mixture is supplied at 96.0 % minimum purity (sum of isomers) with 70.0 % minimum (4Z,7‑octadienoate) main isomer . Recommended fragrance use levels also differ: trace to 2 % for both products, but the odor strength classification is “high” for the ethyl ester (recommend smelling at 10 % solution or less) [2] versus medium‑intensity descriptors for the methyl ester.

Structure–odor relationship Flavor chemistry Fragrance tenacity

Ethyl 4,7-Octadienoate vs. Ethyl 4-Octenoate: Diene vs. Monoene Impact on Odor Complexity and Physicochemical Properties

Ethyl (Z)-4-octenoate (CAS 34495‑71‑1), the saturated monoene analog frequently co‑formulated with ethyl 4,7‑octadienoate in the commercial Tropical Dienoate™ mixture at 15–30 % , provides a useful comparator for assessing the contribution of the additional 7‑ene unsaturation. The monoene ester is described as having “a fruity pear‑like note with slight citrus connotations” with “medium” odor strength , lacking the tropical mango/passion fruit complexity of the diene ester. Physicochemical comparison reveals: the diene ester (CAS 72276‑09‑6) has a boiling point of 204.8 °C (760 mmHg) versus 216.6 °C for ethyl (E)-4-octenoate ; vapor pressure of 0.258 mmHg at 25 °C for the diene [1] versus 0.411 mmHg for ethyl 4‑octenoate [2]; and logP of 3.00–3.50 for the diene [3] versus 3.41–3.60 for the monoene [2]. The diene ester is thus slightly more volatile (higher vapor pressure) and marginally less lipophilic than its monoene counterpart. Fragrance use levels also diverge: the diene ester is recommended at traces to 2 % , whereas the monoene is used at 1–8 % in fragrance concentrates , reflecting the higher odor potency of the diene. On blotter, the diene exhibits < 24 hours tenacity [4] compared to > 8 hours for trans‑ethyl 4‑octenoate , indicating that the diene functions as a top‑note impact material while the monoene provides middle‑note persistence.

Odor complexity Vapor pressure Fragrance formulation

Regulatory Differentiation: GRAS/JECFA Status of (Z)-Isomer vs. Research/Fragrance Status of (E)-Isomer

A critical procurement differentiation exists at the regulatory level. Ethyl (4Z)-4,7‑octadienoate (CAS 69925‑33‑3), the (Z)-isomer, has been evaluated by JECFA (JECFA No. 339) with an ADI of “acceptable” and “no safety concern at current levels of intake when used as a flavouring agent” [1]. It holds FEMA GRAS No. 3682 (published in FEMA GRAS Publication No. 13) and is listed in the FDA Substances Added to Food inventory with the technical effect “FLAVORING AGENT OR ADJUVANT” [2]. FEMA has established quantitative maximum use levels for this (Z)-isomer across food categories: 10 mg kg⁻¹ in non‑alcoholic and alcoholic beverages, dairy products, and frostings; 15 mg kg⁻¹ in frozen dairy, soft candy, and puddings; 20 mg kg⁻¹ in baked goods, snack foods, and hard candy; and 25 mg kg⁻¹ in breakfast cereals and chewing gum . In contrast, the (E)-isomer (CAS 72276‑09‑6) is not assigned a FEMA number, is not listed in FDA EAFUS as a direct food flavoring substance, and is classified under the flavor and fragrance agent category primarily for fragrance use [3]. The Bedoukian Tropical Dienoate™ mixture, which contains both the (E)- and (Z)-isomers, carries a dual FEMA approval referencing FEMA #3682 for the (Z)-isomer component and FEMA #3344 for the ethyl (Z)-4‑octenoate co‑component , and is explicitly labeled “Not for use in Tobacco or Nicotine delivery device applications and/or products” [4].

Regulatory compliance Food flavoring FEMA GRAS

Physicochemical Differentiation: Biodegradability and Environmental Fate Profile

EPI Suite™ v4.10 modeling provides quantitative biodegradation and environmental fate predictions that differentiate ethyl 4,7‑octadienoate from its saturated and mono‑unsaturated analogs [1]. The compound is predicted to undergo rapid biodegradation: BIOWIN2 (Non‑Linear Model) probability = 0.9910; BIOWIN1 (Linear Model) probability = 0.8416; BIOWIN5 (MITI Linear Model) probability = 0.7844; and BIOWIN6 (MITI Non‑Linear Model) probability = 0.8803. The ready biodegradability prediction is “YES” [1]. Expert survey models indicate ultimate biodegradation within “weeks” (BIOWIN3 = 2.9676) and primary biodegradation within “days” (BIOWIN4 = 3.8340) [1]. Anaerobic biodegradation probability is 0.6647 (BIOWIN7) [1]. The Henry's Law constant (Bond Method) is estimated at 8.35 × 10⁻⁴ atm‑m³ mol⁻¹, indicating moderate volatility from aqueous solution [1]. The log octanol‑air partition coefficient (log Koa) is estimated at 4.927, suggesting moderate potential for sorption to aerosols [1]. While direct comparative biodegradation data for the closest analogs (e.g., ethyl 4‑octenoate, methyl 4,7‑octadienoate) are not available in the same modeling framework, the combination of high BIOWIN scores and “ready biodegradable” classification provides procurement‑relevant environmental fate assurance for applications where biodegradability is a selection criterion.

Environmental fate Biodegradation Green chemistry

Evidence-Based Application Scenarios for Ethyl 4,7-Octadienoate (CAS 72276-09-6) in Research and Industrial Procurement


Tropical Fruit Fragrance Formulation Requiring Authentic Pineapple/Mango Top-Note with High Odor Impact

Formulators targeting an authentic tropical fruit top‑note with high odor strength should select ethyl 4,7‑octadienoate (as the major component of Tropical Dienoate™) at the recommended fragrance use level of traces to 2 % . The compound's documented odor profile—“powerful, ethereal, sweet, fresh, tropical, mango, pineapple and kiwi aroma accented with pear nuances”—combined with its “high” odor strength classification (recommended evaluation at 10 % solution or less) [1], provides quantitative justification over alternatives: ethyl 4‑octenoate delivers only a “fruity pear‑like note with slight citrus connotations” at medium strength , while methyl 4,7‑octadienoate provides a “green, sweet Anjou pear” profile lacking tropical complexity . The < 24‑hour blotter tenacity positions the compound as a volatile top‑note material, making it particularly suitable for fine fragrances, citrus‑floral compositions, and personal care products where an initial tropical burst is desired . The commercial mixture's inclusion of 15–30 % ethyl (Z)-4‑octenoate extends the formulation versatility by adding mid‑note persistence .

Natural Product Research: Passion Fruit Volatile Reference Standard for GC‑MS Identification

Researchers conducting volatile profiling of passion fruit (Passiflora edulis) or related tropical fruits can employ ethyl 4,7‑octadienoate (CAS 72276‑09‑6) as an authenticated reference standard. The compound was definitively identified in passion fruit juice headspace by Chen et al. (1982) using Tenax‑GC trapping and GC‑MS analysis [2]. Its Kovats retention index is empirically established as RI = 1159 on a DB‑1 non‑polar capillary column [3] and RI = 1490 on a Carbowax 20M polar column [4], enabling unambiguous chromatographic confirmation. This natural occurrence credential distinguishes the (E)-isomer from the (Z)-isomer (CAS 69925‑33‑3), which is primarily employed as a synthetic flavoring agent with FEMA GRAS status [5]. For metabolomic studies, the compound is also present in the HMDB (HMDB0031156) and has been detected in human blood serum [6], supporting its use as an exogenous metabolite reference in dietary biomarker research.

Food Flavoring Development Requiring JECFA/FEMA-Compliant Pineapple Flavor Agent

For food and beverage flavor applications requiring regulatory compliance, procurement must specify the (Z)-isomer, ethyl cis‑4,7‑octadienoate (CAS 69925‑33‑3), which holds FEMA GRAS No. 3682 and JECFA No. 339 [5]. JECFA has established an ADI of “acceptable” with “no safety concern at current levels of intake” [7]. Quantified FEMA maximum use levels provide formulation guidance: 10 mg kg⁻¹ in beverages and dairy products; 15 mg kg⁻¹ in frozen desserts, soft candy, and puddings; 20 mg kg⁻¹ in baked goods, snack foods, and hard candy; and 25 mg kg⁻¹ in breakfast cereals and chewing gum . The (Z)-isomer is described as having a “fresh, full‑bodied top note and pineapple‑like odor” at 100 % concentration . Researchers should note that the (E)-isomer (CAS 72276‑09‑6) is not independently approved for direct food flavoring use and must be incorporated via commercially approved mixtures such as Tropical Dienoate™, which carries FEMA approval for its constituent (Z)-isomer component .

Environmental Fate Assessment and Eco‑Label Fragrance Development

For formulators pursuing eco‑label certification or conducting environmental risk assessments under REACH, ethyl 4,7‑octadienoate's EPI Suite™ v4.10 predicted profile offers quantitative biodegradation assurance [8]. The compound achieves a ready biodegradability prediction of “YES” with BIOWIN2 probability of 0.9910 and primary biodegradation within “days” (BIOWIN4 = 3.8340) [8]. The estimated Henry's Law constant (8.35 × 10⁻⁴ atm‑m³ mol⁻¹) and moderate log Koa (4.927) indicate limited potential for long‑range atmospheric transport [8]. These data support the selection of ethyl 4,7‑octadienoate over less readily biodegradable fragrance esters in formulations targeting environmentally preferable product positioning. The water solubility of 69.6 mg L⁻¹ at 25 °C [8] is relevant for aquatic toxicity modeling in environmental safety dossiers.

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